molecular formula C33H46S2 B12938662 2-Nonadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene

2-Nonadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene

Cat. No.: B12938662
M. Wt: 506.9 g/mol
InChI Key: ZQUSTFNOBLPILZ-UHFFFAOYSA-N
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Description

2-Nonadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is an organic compound that belongs to the class of benzo[b]thieno[2,3-d]thiophene derivatives. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications, particularly in the field of organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nonadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves a multi-step process. . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Nonadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically occur under controlled temperatures and pressures, with the use of appropriate solvents to dissolve the reactants and facilitate the reaction. For example, oxidation reactions may be conducted in an aqueous or organic solvent medium, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Nonadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Nonadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene exerts its effects is primarily related to its electronic structure. The compound interacts with molecular targets through π-π stacking interactions and other non-covalent interactions, influencing the electronic properties of the materials it is incorporated into . These interactions can modulate the conductivity, charge mobility, and overall performance of organic electronic devices.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nonadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene stands out due to its long nonadecyl chain, which enhances its solubility in organic solvents and improves the processability of the compound in various applications. This unique feature makes it particularly suitable for use in solution-processable organic semiconductors, offering advantages in terms of flexibility and ease of fabrication .

Properties

Molecular Formula

C33H46S2

Molecular Weight

506.9 g/mol

IUPAC Name

2-nonadecyl-[1]benzothiolo[3,2-b][1]benzothiole

InChI

InChI=1S/C33H46S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-27-24-25-29-31(26-27)35-32-28-22-19-20-23-30(28)34-33(29)32/h19-20,22-26H,2-18,21H2,1H3

InChI Key

ZQUSTFNOBLPILZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3

Origin of Product

United States

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